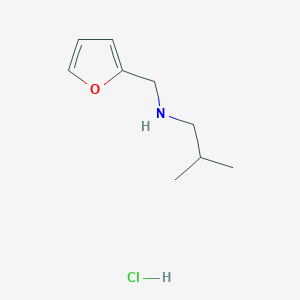
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride
Vue d'ensemble
Description
“(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride” is a biochemical used for proteomics research . It has an empirical formula of C9H11ClN2O2 and a molecular weight of 214.65 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNCC(O1)=NC2=C1C=CC(OC)=C2.[H]Cl . This indicates that the molecule contains a benzoxazole ring with a methoxy group at the 5-position and a methylamine group attached to the 2-position. The molecule also forms a salt with hydrochloric acid, as indicated by the .ClH at the end of the SMILES string. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Applications De Recherche Scientifique
Novel Synthesis and Antibacterial Evaluation
A notable application in scientific research for derivatives of benzoxazol, closely related to (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride, involves the synthesis of novel compounds bearing the benzoxazinone moiety. These compounds were synthesized and evaluated for their antibacterial properties. The research focused on creating various derivatives through chemical reactions, such as bromination, ethanolysis, and treatment with amines, leading to compounds with potential antibacterial activity against both gram-positive and gram-negative bacteria. This study highlights the chemical versatility of benzoxazol derivatives and their relevance in developing new antibacterial agents (Soliman, El-Sakka, & El-Shalakany, 2023).
Nanotechnology and Material Science
In the realm of material science, benzoxazine derivatives, akin to the compound , have shown promise in forming complexes with rare earth metal ions, such as cerium(III). These complexes are precursors to nano-structured ceria (CeO2), a material with significant applications in catalysis, electronics, and energy. The research demonstrated a novel approach to synthesizing single-phase ceria nanoparticles through thermal decomposition of Ce(III)-benzoxazine dimer complexes, showcasing the potential of benzoxazol derivatives in nanotechnology and materials science (Veranitisagul et al., 2011).
Environmental Impact and Soil Organism Studies
Environmental studies have investigated the effects of benzoxazoid compounds like DIMBOA and its degradation products on soil organisms, offering insights into the ecological impact of these chemicals. The findings indicate low to moderate risk to non-target soil organisms, including insects and beetles, from benzoxazol derivatives. This research is crucial for understanding the environmental safety of chemicals related to this compound and their potential use in agriculture (Idinger, Čoja, & Blümel, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(5-methoxy-1,3-benzoxazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8;/h2-4H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGLTRYHBKJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)


![N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B3085605.png)
![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)




![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)



![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)